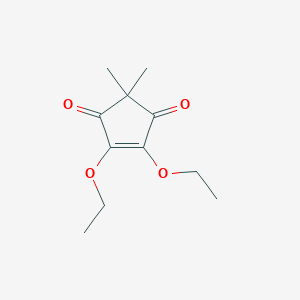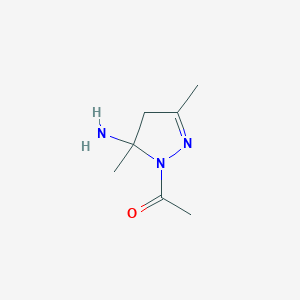
2-Amino-2-thioxoethyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-thioxoethyl pivalate (ATP) is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used to study a variety of biochemical and physiological processes, and has been found to have a wide range of advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthetic Peptide Analogs and Their Applications
Bivalirudin, a synthetic 20-amino acid peptide analogue of hirudin, is a direct thrombin inhibitor used as an anticoagulant in patients undergoing percutaneous coronary intervention (PCI). It binds specifically and reversibly to both fibrin-bound and unbound thrombin, demonstrating its effectiveness in reducing bleeding complications compared to heparin plus planned glycoprotein (GP) IIb/IIIa inhibition in patients undergoing PCI, especially those with heparin-induced thrombocytopenia (HIT) (Moen, Keating, & Wellington, 2005).
Thiourea Derivatives and Their Biological Applications
Thiourea derivatives are promising compounds exhibiting various biological properties. Molecular docking studies have shown that thiourea derivatives have high binding potential to interact with active sites of COX-1, COX-2, and 5-LOX enzymes. The introduction of carboxyl functional groups and pi-rich heterocycles to the parent compounds increases interaction strength and binding affinity, highlighting their potential in drug design and development (Nikolic, Mijajlovic, & Nedeljković, 2022).
Poly(amino acid)s for Biomedical Applications
Highly branched polymers based on poly(amino acid)s, such as L-lysine, L-glutamic acid, and L-aspartic acid, have been explored for biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. These polymers have potential uses as delivery vehicles for genes and drugs and as antiviral compounds, with a focus on poly(L-lysine) for non-viral gene delivery vectors (Thompson & Scholz, 2021).
Novel Thiourea Compounds as Radioprotective Agents
Research on novel thiourea compounds, such as disubstituted thioureas, has demonstrated their radioprotective effects on pea (Pisum sativum L.) development, showing promise for applications in protecting organisms from radiation damage. These compounds were examined for their ability to reduce chromosome aberrations, increase germinating and surviving plants, and stimulate organogenesis and bud formation, indicating their potential in radioprotection (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).
Propriétés
IUPAC Name |
(2-amino-2-sulfanylideneethyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)6(9)10-4-5(8)11/h4H2,1-3H3,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COULAOZTCJTHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381945 |
Source


|
| Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-thioxoethyl pivalate | |
CAS RN |
175204-79-2 |
Source


|
| Record name | Propanoic acid, 2,2-dimethyl-, 2-amino-2-thioxoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B60815.png)






![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid](/img/structure/B60830.png)

